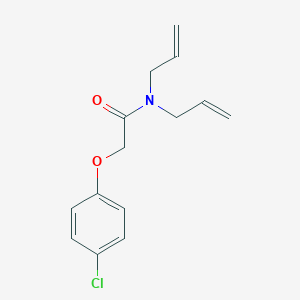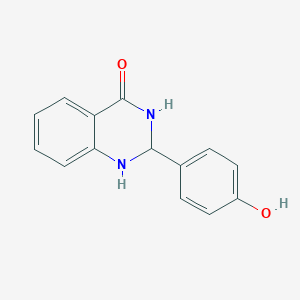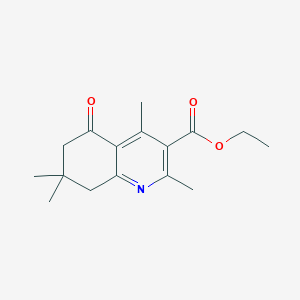
ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate is a complex organic compound with the molecular formula C16H23NO3 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes multiple methyl groups and a carboxylate ester functional group.
Preparation Methods
The synthesis of ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.
Chemical Reactions Analysis
ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives with additional functional groups.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential pharmacological properties, including its interactions with biological targets . In the industry, it can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
ethyl 2,4,7,7-tetramethyl-5-oxo-5,6,7,8-tetrahydro-3-quinolinecarboxylate can be compared with other quinoline derivatives, such as Ethyl 1′,2,7,7-tetramethyl-5-oxo-1′,2′,3,3′,4,4′,5,6,7,8-decahydro-4,6′-biquinoline-3-carboxylate . The unique structure of this compound, with its multiple methyl groups and carboxylate ester, distinguishes it from other similar compounds. This uniqueness can lead to different chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 2,4,7,7-tetramethyl-5-oxo-6,8-dihydroquinoline-3-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-6-20-15(19)13-9(2)14-11(17-10(13)3)7-16(4,5)8-12(14)18/h6-8H2,1-5H3 |
InChI Key |
CVZWUSBXPJBQRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C)(C)C)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CC(CC(=O)C2=C1C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


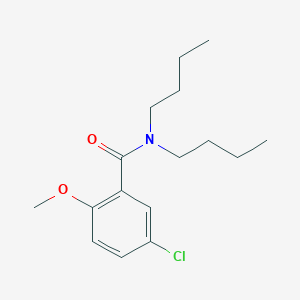
![Dimethyl 5-[(3-methylbutanoyl)amino]isophthalate](/img/structure/B255638.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255641.png)
![1-(3-Bromophenyl)-7-methyl-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B255642.png)
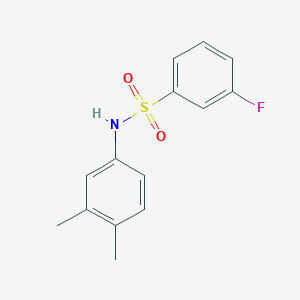
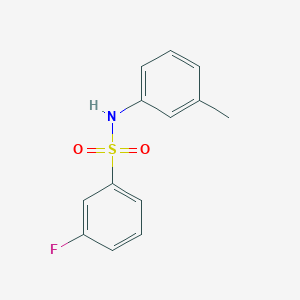
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B255655.png)
![N-benzyl-4-[2-(2-furoyl)hydrazino]-4-oxobutanamide](/img/structure/B255656.png)
![3-[2-(3-methyl-5-oxopyrazol-4-yl)hydrazinyl]benzonitrile](/img/structure/B255657.png)
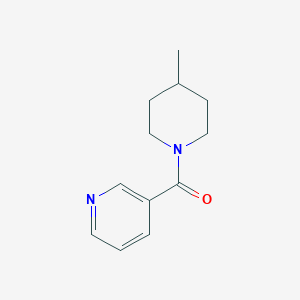
![N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B255666.png)
